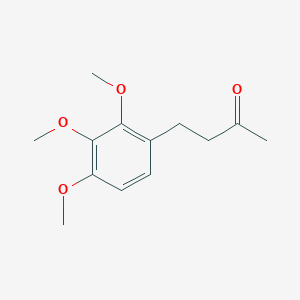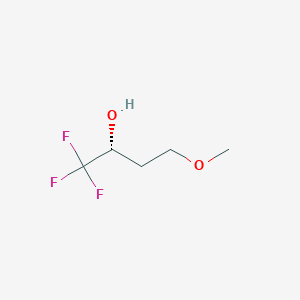
(2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol: is an organic compound characterized by the presence of trifluoromethyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 4-methoxy-2-butanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the target molecules.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. The trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.
Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory or antiviral properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
- (2R)-1,1,1-Trifluoro-2-methoxyethanol
- (2R)-1,1,1-Trifluoro-3-methoxypropan-2-ol
- (2R)-1,1,1-Trifluoro-2-methoxybutane
Uniqueness: (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is unique due to its specific combination of trifluoromethyl and methoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Propriétés
Numéro CAS |
172463-81-9 |
|---|---|
Formule moléculaire |
C5H9F3O2 |
Poids moléculaire |
158.12 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-4-methoxybutan-2-ol |
InChI |
InChI=1S/C5H9F3O2/c1-10-3-2-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
WSADNWLSNXKDRB-SCSAIBSYSA-N |
SMILES isomérique |
COCC[C@H](C(F)(F)F)O |
SMILES canonique |
COCCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


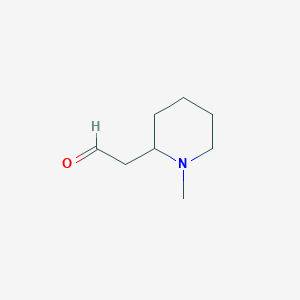
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
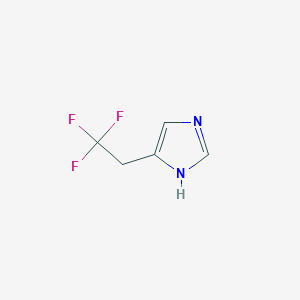

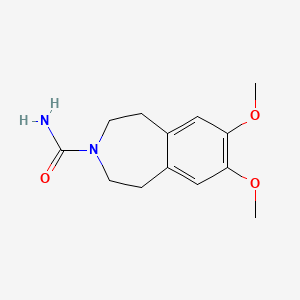

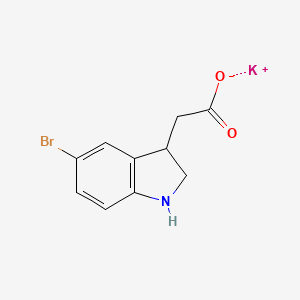
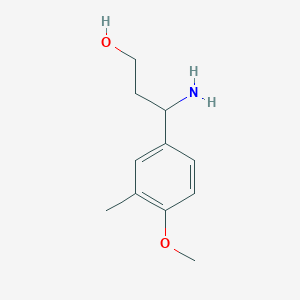


![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
